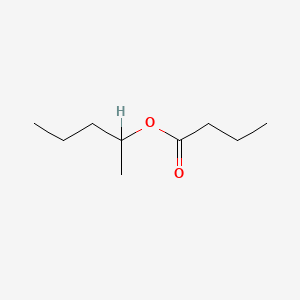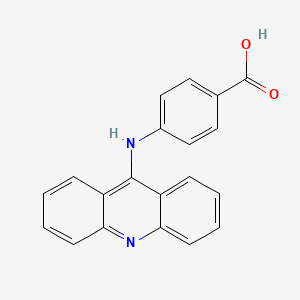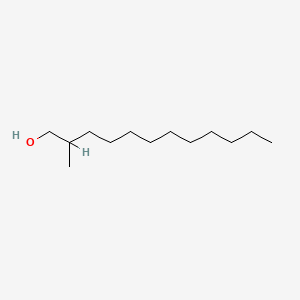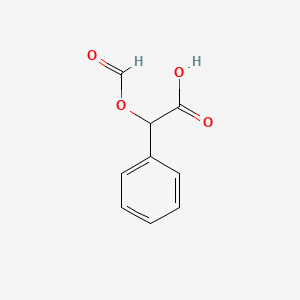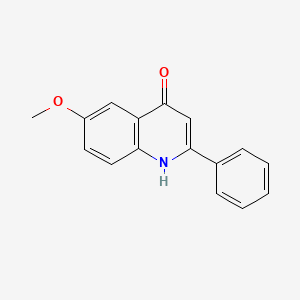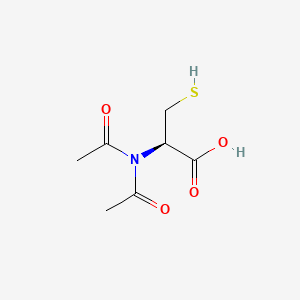
2,3-Dimethoxyanthracene-9,10-dione
Vue d'ensemble
Description
2,3-Dimethoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions and a quinone structure at the 9 and 10 positions. It is known for its applications in various fields, including organic electronics and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyanthracene-9,10-dione typically involves the methoxylation of anthracene derivatives followed by oxidation. One common method includes the reaction of anthracene with methanol in the presence of a catalyst to introduce methoxy groups. This is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to form the quinone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and oxidizing agents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
2,3-Dimethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Explored for its role in drug development and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxyanthracene-9,10-dione involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, making it an effective photosensitizer. In biological systems, it can generate reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the quinone structure, making it less reactive in redox processes.
2,3-Dimethoxyanthracene: Similar structure but without the quinone functionality.
Anthraquinone: A simpler quinone without methoxy groups, used widely in dye production.
Uniqueness
2,3-Dimethoxyanthracene-9,10-dione is unique due to the combination of methoxy groups and a quinone structure, which imparts distinct redox properties and makes it suitable for specialized applications in organic electronics and photochemistry .
Propriétés
IUPAC Name |
2,3-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUEMJDMRBPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298909 | |
| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22506-55-4 | |
| Record name | 9, 2,3-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


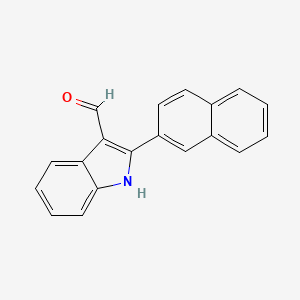
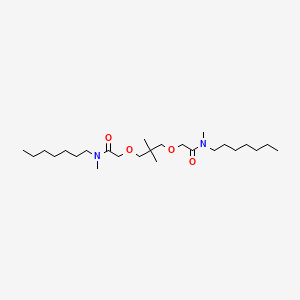
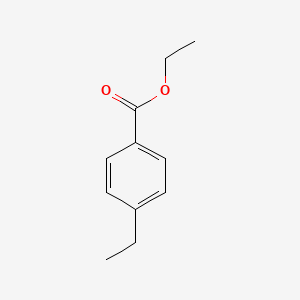
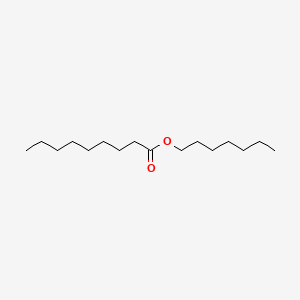

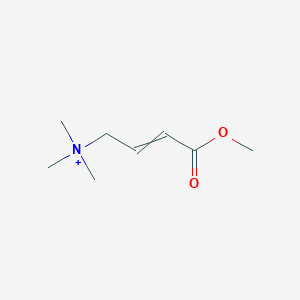
![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)
